molecular formula C14H14N2O3S B2360603 1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 444151-79-5

1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2360603
CAS No.: 444151-79-5
M. Wt: 290.34
InChI Key: JINHQOCWELYKMG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34. The purity is usually 95%.
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Scientific Research Applications

Host–Guest Interactions in Cyclodextrin Inclusion Complexes

1,3-Dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied in the context of host–guest interactions with cyclodextrins, particularly in α-, β-, and γ-cyclodextrin. These interactions were analyzed using UV–visible and 1H-NMR spectroscopic methods, as well as molecular dynamics simulations, providing insights into the molecular behavior of such compounds in different environments (Tirapegui et al., 2006).

Synthesis of Organic Phosphors

The compound has been involved in the synthesis of organic phosphors, which are important for luminescence applications. Specifically, it has been used to create yellow emitting bis-pyrimidine-based purely organic phosphors, characterized by their broadband photoluminescence emission spectrum, offering potential in the field of optical materials and light-emitting devices (Kumar et al., 2014).

Synthesis of Imidazo Pyrimidine Derivatives

Research has also focused on synthesizing imidazo pyrimidine derivatives from this compound. These derivatives have unique chemical properties, such as reversible formation of dimethylamine salt, indicating potential utility in various chemical processes and applications (Ojima & Inaba, 1979).

Applications in Organic Synthesis

This compound has been employed as a reagent in the synthesis of various organic compounds, such as heterocycles, indicating its versatility in organic synthesis and potential for creating a wide range of biologically active molecules (Argintaru, 2011).

Interaction with Proteins

Additionally, derivatives of this compound have shown interesting interactions with proteins such as β-lactoglobulin, a major milk protein. This indicates potential applications in understanding and manipulating protein-ligand interactions (Sepay et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of derivatives of this compound has been conducted, providing insights into the molecular geometry and intermolecular interactions, crucial for understanding its behavior in different chemical contexts (Mallah et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It’s synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.

Biochemical Pathways

Based on its antimicrobial activity , it can be inferred that it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.

Result of Action

Given its antimicrobial activity , it can be inferred that it likely leads to the inhibition or death of microbial organisms.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINHQOCWELYKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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